molecular formula C7H7N3S B1605572 5-Methylthieno[2,3-d]pyrimidin-4-amine CAS No. 13145-89-6

5-Methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B1605572
CAS No.: 13145-89-6
M. Wt: 165.22 g/mol
InChI Key: UNYNHNRSEFPIOV-UHFFFAOYSA-N
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Description

Significance of Thienopyrimidine Scaffolds in Drug Discovery and Development

Thienopyrimidine scaffolds, which consist of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring, exist in three isomeric forms: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. nih.govencyclopedia.pub Of these, the thieno[2,3-d]pyrimidine (B153573) system has been extensively explored due to its broad spectrum of pharmacological activities. nih.govresearchgate.net The inherent chemical properties of this scaffold have made it a privileged structure in the design of various therapeutic agents.

The significance of thienopyrimidines in medicinal chemistry is underscored by their diverse biological activities, which include:

Anticancer Activity: Thienopyrimidine derivatives have shown considerable promise as anticancer agents. nih.govscirp.org They have been investigated as kinase inhibitors, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov Some thienopyrimidine-based compounds have entered clinical trials and even reached the market for cancer treatment. nih.gov

Anti-infective Properties: This class of compounds has demonstrated potent antibacterial, antifungal, antiviral, and antiparasitic activities. nih.govencyclopedia.pub Their ability to inhibit the growth of various pathogens makes them attractive candidates for the development of new anti-infective drugs. nih.gov

Anti-inflammatory Effects: Several thieno[2,3-d]pyrimidine derivatives have been reported to possess significant anti-inflammatory properties. nih.govresearchgate.net

Central Nervous System (CNS) Activity: The thienopyrimidine scaffold has been utilized to develop agents with protective effects on the central nervous system. nih.gov

The versatility of the thienopyrimidine core is further enhanced by the relative ease with which it can be functionalized at various positions, allowing for the creation of large libraries of compounds for biological screening. researchgate.net This synthetic accessibility, coupled with its wide range of biological activities, solidifies the thienopyrimidine scaffold as a cornerstone in modern drug discovery and development. nih.govtandfonline.com

Overview of 5-Methylthieno[2,3-d]pyrimidin-4-amine and its Research Context

Within the broader class of thienopyrimidines, this compound has emerged as a key building block and a subject of research in its own right. chemicalbook.com Its structure features a methyl group at the 5-position of the thieno[2,3-d]pyrimidine core, which can influence its physicochemical properties and biological activity.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₇H₇N₃S
Molecular Weight 165.22 g/mol
InChIKey UNYNHNRSEFPIOV-UHFFFAOYSA-N
Canonical SMILES CC1=CSC2=NC=NC(=C12)N

Data sourced from PubChem. uni.lu

The synthesis of this compound can be achieved from starting materials such as 2-amino-3-cyano-5-methylthiophene and formamide. chemicalbook.com This compound serves as a crucial intermediate for the synthesis of more complex derivatives with tailored biological activities.

Research efforts have focused on modifying the this compound scaffold to explore its therapeutic potential. For instance, derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. pensoft.netmdpi.com Studies have shown that the introduction of different substituents on the thienopyrimidine core can lead to compounds with potent and selective biological effects. nih.govmdpi.com For example, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates have been prepared and tested against breast cancer cell lines, with some derivatives showing promising antiproliferative activity. mdpi.com The research context of this compound is thus centered on its utility as a versatile scaffold for the generation of new chemical entities with potential applications in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYNHNRSEFPIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295024
Record name 5-methylthieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13145-89-6
Record name NSC99335
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylthieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 5 Methylthieno 2,3 D Pyrimidin 4 Amine

Established Synthetic Routes to 5-Methylthieno[2,3-d]pyrimidin-4-amine

The synthesis of the this compound core is primarily achieved through well-established multistep chemical reactions. These methods typically involve the initial construction of a substituted thiophene (B33073) ring, followed by the annulation of the pyrimidine (B1678525) ring.

Multistep Synthesis Approaches

The construction of the thieno[2,3-d]pyrimidine (B153573) system often begins with a substituted thiophene precursor. A common and versatile starting material is 2-amino-3-cyano-5-methylthiophene. This intermediate can be synthesized via the Gewald reaction, which involves the condensation of a ketone (in this case, acetone, to provide the 5-methyl group), a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur.

Once the 2-amino-3-cyano-5-methylthiophene is obtained, the pyrimidine ring can be formed in a single step. One direct method involves heating the thiophene precursor with formamide, which serves as the source for the remaining carbon and nitrogen atoms of the pyrimidine ring, to yield this compound directly. chemicalbook.com

An alternative and widely used multistep approach involves the cyclocondensation of a 2-aminothiophene derivative with different reagents. For instance, ethyl 2-amino-4-methylthiophene-5-carboxylate, also prepared via the Gewald reaction, can be cyclized with various nitriles under acidic conditions, such as passing dry hydrogen chloride gas through the reaction mixture. nih.govmdpi.com This method is particularly useful for introducing substituents at the 2-position of the thienopyrimidine ring.

Another significant three-step synthetic pathway starts with methyl 2-aminothiophene-3-carboxylate. atlantis-press.comatlantis-press.com This process includes:

Condensation: Reaction with formamidine (B1211174) acetate (B1210297) to form the pyrimidinone ring, resulting in thieno[2,3-d]pyrimidin-4-ol.

Chlorination: The hydroxyl group at the 4-position is converted into a more reactive chloro group using a chlorinating agent like phosphoryl trichloride (B1173362) (POCl₃).

Nucleophilic Substitution: The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) is then reacted with an amine to introduce the amino group at the 4-position. atlantis-press.comatlantis-press.com

This latter method offers the flexibility to introduce a wide variety of substituted amines at the final stage, making it a powerful tool for creating diverse derivatives.

Table 1: Example of a Multistep Synthesis Route

Step Starting Material Reagents Product Yield
1 Methyl 2-aminothiophene-3-carboxylate Formamidine acetate Thieno[2,3-d]pyrimidin-4-ol 60% atlantis-press.com
2 Thieno[2,3-d]pyrimidin-4-ol Phosphoryl trichloride (POCl₃) 4-Chlorothieno[2,3-d]pyrimidine -

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles have been successfully applied to the synthesis of analogous heterocyclic systems.

For example, the synthesis of various fused pyrimidine derivatives, such as dihydrobenzo atlantis-press.compensoft.netimidazo[1,2-a]pyrimidin-4-ones, has been achieved with excellent yields (74-94%) in reaction times as short as two minutes under microwave irradiation. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines has been effectively conducted using microwave induction under solvent-free conditions. aminer.org These methodologies often utilize catalysts like Montmorillonite K-10 clay to facilitate the reaction. nih.gov

The application of microwave heating can significantly reduce reaction times, for instance, from 24 hours with conventional heating to just 30 minutes for certain coupling reactions used in polymer synthesis. researchgate.net These examples strongly suggest that the cyclization and substitution steps in the synthesis of this compound could be significantly optimized through the adoption of microwave-assisted techniques, offering a more rapid and efficient route to the target compound and its derivatives. nih.govresearchgate.net

Functionalization and Derivatization Strategies

The this compound scaffold allows for extensive chemical modification at several positions, enabling the synthesis of a vast library of derivatives. The primary sites for functionalization are the pyrimidine and thiophene rings.

Modification of the Pyrimidine Ring

The pyrimidine ring offers multiple sites for derivatization, with the 4-amino group being a key handle for modification. One of the most common strategies involves the initial synthesis of a thieno[2,3-d]pyrimidin-4-one intermediate. nih.gov This intermediate can be converted to a 4-chloro derivative using reagents like phosphoryl trichloride. atlantis-press.com The resulting 4-chlorothieno[2,3-d]pyrimidine is an excellent electrophile for nucleophilic aromatic substitution reactions.

This reactive intermediate can be treated with a wide array of nucleophiles to introduce diverse functionalities at the 4-position. Reaction with various primary and secondary amines, including cyclic amines like N-methylpiperazine and morpholine (B109124), allows for the synthesis of a broad range of 4-substituted-aminothieno[2,3-d]pyrimidine derivatives. nih.gov For instance, reacting 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with other precursors can attach complex heterocyclic systems to the pyrimidine ring. mdpi.com

Furthermore, the nitrogen atoms within the pyrimidine ring itself can be involved in derivatization. For example, starting from an appropriate amino ester precursor, reaction with phenylisothiocyanate can lead to the formation of a thiourea (B124793) moiety, which can then be cyclized to introduce further heterocyclic systems fused to the pyrimidine ring. nih.gov

Modification of the Thiophene Ring

The thiophene portion of the molecule, specifically the C6 position, is another key site for introducing chemical diversity. The synthesis can be designed to incorporate a functional group at this position from the outset. A common strategy involves using a thiophene precursor that already contains a carboxylate group, such as ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate. mdpi.comresearchgate.net

Following the cyclization to form the thieno[2,3-d]pyrimidine core, the resulting ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate provides a versatile handle for further modifications. researchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents, such as 1,1'-carbonyldiimidazole (B1668759), to form a series of N-substituted carboxamides. pensoft.net This approach allows for the systematic exploration of different substituents at the 6-position of the thiophene ring.

Introduction of Heterocyclic Moieties

A significant strategy in the derivatization of this compound involves the introduction of other heterocyclic rings to the core scaffold. This can be achieved in several ways:

Substitution at the Pyrimidine Ring: As mentioned previously, the 4-chloro intermediate is readily substituted with heterocyclic amines like morpholine or N-phenylpiperazine, directly linking a new heterocyclic ring to the C4 position. nih.gov

Substitution at the Thiophene Ring: The synthesis can be designed to incorporate a heterocyclic substituent from the beginning. For example, cyclocondensation of the aminonitrile thiophene precursor with a heterocyclic nitrile, such as 3-cyanopyridine, results in a pyridinyl group at the C2 position of the thienopyrimidine ring. mdpi.comresearchgate.net

Annulation of Fused Rings: More complex, fused heterocyclic systems can be constructed onto the thienopyrimidine core. For example, a 2-hydrazinyl-thieno[2,3-d]pyrimidine can be reacted with reagents like formic acid to yield fused triazolo[1,5-a]pyrimidine systems. nih.govekb.eg This creates rigid, polycyclic structures with distinct three-dimensional shapes.

Table 2: Examples of Derivatization Strategies

Strategy Position of Modification Reagents/Method Resulting Moiety
Pyrimidine Ring Modification C4 POCl₃, then various amines (e.g., Morpholine) 4-Morpholinylthieno[2,3-d]pyrimidine nih.gov
Thiophene Ring Modification C6 Hydrolysis of ester, then amide coupling with benzylamine (B48309) N-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide pensoft.net
Heterocycle Introduction C2 Cyclocondensation with 3-cyanopyridine 2-(Pyridin-3-yl) derivative mdpi.comresearchgate.net

Preparation of this compound Derivatives

The thieno[2,3-d]pyrimidine scaffold is a crucial pharmacophore in medicinal chemistry, and the derivatization of this compound allows for the exploration of its structure-activity relationships. Various synthetic strategies have been developed to modify this core structure, primarily focusing on substitutions at the C2 and C6 positions, as well as modifications of the 4-amino group.

A fundamental approach to synthesizing derivatives involves the cyclocondensation of a substituted 2-amino-3-cyanothiophene precursor. nih.govresearchgate.net For instance, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate can be synthesized via the Gewald reaction, using ethyl acetoacetate, malononitrile, and sulfur. nih.gov This thiophene intermediate serves as a versatile starting material. By reacting it with various nitriles in an acidic medium, such as dry hydrogen chloride gas in dioxane, one can introduce different substituents at the C2 position of the resulting 4-amino-thieno[2,3-d]pyrimidine ring system. nih.govresearchgate.net

Another key strategy involves the modification of the 4-amino group. For example, thieno[2,3-d]pyrimidin-4-amine (B81154) can react with aqueous formaldehyde (B43269) in 1,4-dioxane (B91453) to yield N,N′-bis(5,6,7,8-tetrahydrobenzo pensoft.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)methanediamine. mdpi.com This intermediate can undergo further cyclization with oxalyl chloride in the presence of pyridine (B92270) to form complex hybrid molecules like 1,3-Bis(5,6,7,8-tetrahydrobenzo pensoft.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. mdpi.com

Derivatization can also be achieved by first converting the 4-amino group to a 4-oxo group, followed by modifications at other positions. For example, 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid can be coupled with various substituted benzylamines. pensoft.net This reaction is efficiently promoted by 1,1'-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF), leading to the formation of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. pensoft.net

Research Findings on Derivatization

Detailed studies have outlined specific methodologies for creating a library of derivatives. One-pot synthesis methods have also been reported, for example, reacting 2H-thieno[2,3-d] nih.govchemicalbook.comoxazine-2,4(1H)-diones with aromatic aldehydes and benzylamine to produce 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov

The following tables summarize some of the key derivatization reactions for the this compound core structure.

Table 1: Synthesis of C2-Substituted Thieno[2,3-d]pyrimidine Derivatives

Starting Material Reagent Conditions Product Yield Reference
Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate Various Nitriles Dry HCl gas, Dioxane 2-Alkyl/Aryl-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylates Not Specified nih.govresearchgate.net

Table 2: Derivatization at the 4-Amino and 6-Carboxylic Acid Positions

Starting Material Reagent(s) Conditions Product Yield Reference
5,6,7,8-Tetrahydrobenzo pensoft.netresearchgate.netthieno[2,3-d]pyrimidin-4-amine 1. Formaldehyde 2. Oxalyl Chloride, Pyridine 1. 1,4-Dioxane, 100°C, 5h 2. Dichloroethane, reflux, 10h 1,3-Bis(5,6,7,8-tetrahydrobenzo pensoft.netresearchgate.netthieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione 66% (step 2) mdpi.com

Table 3: Synthesis of Fused and Hybrid Thieno[2,3-d]pyrimidine Derivatives

Reactant 1 Reactant 2 Catalyst/Conditions Product Yield Reference
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine 3-Acetyl-2H-chromen-2-one FeCl₃-SiO₂, Ethanol, reflux, 6h 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one 75% mdpi.com

These synthetic routes demonstrate the versatility of the this compound scaffold, allowing for the creation of a wide array of derivatives for further investigation. researchgate.net

Investigation of Biological Activities of 5 Methylthieno 2,3 D Pyrimidin 4 Amine Derivatives in Preclinical Models

Anticancer Potential and Molecular Mechanisms

The anticancer properties of 5-methylthieno[2,3-d]pyrimidin-4-amine derivatives are largely attributed to their ability to inhibit key enzymes in oncogenic signaling pathways. By targeting specific protein kinases, these compounds can disrupt cell proliferation, survival, and migration, making them promising candidates for further preclinical and clinical development.

Kinase Inhibition Profiles

The versatility of the thieno[2,3-d]pyrimidine (B153573) core allows for chemical modifications that can be tailored to inhibit a range of protein kinases with high potency and selectivity.

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. atlantis-press.com Consequently, the development of inhibitors targeting this pathway is a major focus in oncology research. atlantis-press.com Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of PI3K inhibitors, with some demonstrating dual inhibitory activity against both PI3K and mTOR. semanticscholar.orgnih.gov

Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent PI3K inhibitors. For instance, a series of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine (B3050601) derivatives were designed and synthesized as orally active PI3K inhibitors. nih.gov Among these, thieno[2,3-d]pyrimidine 6a and thiazolo[5,4-d]pyrimidine 7a exhibited remarkable nanomolar PI3K potency and significant in vivo anti-cancer efficacy. nih.gov Another study focused on the design of morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents, with compound VIb showing the best enzymatic inhibitory activity against PI3Kβ (72%) and PI3Kγ (84%). nih.gov This compound also demonstrated good activity across numerous NCI cell lines, particularly those with over-expressed PI3K. nih.gov

Furthermore, research has shown that certain thienopyrimidine derivatives possess nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase. atlantis-press.com The development of dual PI3K/mTOR inhibitors is also an active area of investigation, with some novel phenylsulfonylurea derivatives based on the thieno[2,3-d]pyrimidine scaffold showing promise. semanticscholar.org

Table 1: PI3K Inhibition by this compound Derivatives

Compound Target Activity Reference
thieno[2,3-d]pyrimidine 6a PI3K Nanomolar potency, significant in vivo anti-cancer efficacy nih.gov
Compound VIb PI3Kβ, PI3Kγ 72% and 84% enzymatic inhibition, respectively nih.gov

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation. nih.gov The thieno[2,3-d]pyrimidine scaffold has been identified as a key building block for many EGFR inhibitors. nih.govmdpi.com

A study detailing the design and synthesis of a group of EGFR inhibitors derived from the thieno[2,3-d]pyrimidine nucleus identified compound 5b as the most active member against MCF-7 and A549 cell lines. nih.gov This compound exhibited inhibitory partialities of 37.19 nM and 204.10 nM against wild-type EGFR (EGFRWT) and the mutant EGFRT790M, respectively. nih.gov Furthermore, compound 5b was found to be 2.5 times safer against normal WI-38 cell lines compared to erlotinib (B232). nih.gov In another study, 5-arylthieno[2,3-d]pyrimidines were reported to have high FGFR1 inhibitory activity, with two compounds demonstrating cytotoxicity on the breast cancer cell line MCF-7 with an IC50 of 9.1 nM. nih.gov

Table 2: EGFR Inhibition by this compound Derivatives

Compound Target IC50 Cell Line Reference
5b EGFRWT 37.19 nM A549 nih.gov
5b EGFRT790M 204.10 nM A549 nih.gov

The mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are involved in promoting tumorigenesis through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). adelaide.edu.au Inhibition of these kinases presents a potential therapeutic strategy for cancer. nih.gov

A series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives have been developed as potent Mnk inhibitors. adelaide.edu.auresearchgate.net One compound, designated MNK-7g, was found to be potent against MNK1 and significantly more potent against MNK2. adelaide.edu.au This compound also inhibited the phosphorylation of eIF4E in cells at a concentration of 0.1 μM and demonstrated an ability to inhibit cell migration. adelaide.edu.auresearchgate.net Another study reported the discovery of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent Mnk inhibitors. nih.gov A docking study of compound 7a in Mnk2 suggested that it stabilizes in the ATP binding site through multiple hydrogen bonds and hydrophobic interactions. nih.gov

Table 3: Mnk Inhibition by this compound Derivatives

Compound Target Activity Reference
MNK-7g MNK1, MNK2 Potent against MNK1, more potent against MNK2; inhibits p-eIF4E at 0.1 μM adelaide.edu.auresearchgate.net

The B-Raf kinase is another component of the MAPK signaling pathway, and mutations in the B-Raf gene are common in various cancers. nih.gov The development of B-Raf inhibitors is therefore a key area of cancer research.

A study focused on the rational design of new thieno[2,3-d]pyrimidine derivatives as B-Raf inhibitors identified several compounds with significant antitumor activity. researchgate.net Novel 3-phenyltetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives were synthesized and screened for their antiproliferative activity against a panel of 60 cancer cell lines. researchgate.net Derivatives 5b, 5f, and 9c showed significant antitumor activity with mean growth inhibitions of 55.62%, 55.79%, and 71.40%, respectively. researchgate.net

Table 4: B-Raf Inhibition by this compound Derivatives

Compound Activity Reference
5b 55.62% mean growth inhibition researchgate.net
5f 55.79% mean growth inhibition researchgate.net

In addition to the kinases discussed above, derivatives of thieno[2,3-d]pyrimidine have shown inhibitory activity against other targets relevant to cancer therapy. For example, a novel class of 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position has been reported as potent inhibitors of Tie-2, a receptor tyrosine kinase involved in angiogenesis. nih.gov Another study identified 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors with low micromolar inhibition. nih.gov Furthermore, thieno[2,3-d]pyrimidine-based derivatives have been discovered as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key factor in tumor angiogenesis. nih.gov One compound, 17f, exhibited high cytotoxic activities against HCT-116 and HepG2 cell lines with IC50 values of 2.80 ± 0.16 and 4.10 ± 0.45 µM, respectively. nih.gov

While specific inhibitory data for this compound derivatives against ATR kinase, TTK, adenosine (B11128) kinase, and thymidylate synthase were not prominent in the reviewed literature, the broad inhibitory profile of the thieno[2,3-d]pyrimidine scaffold suggests that derivatives could be developed to target these kinases as well.

Modulation of Cellular Pathways

Derivatives of the thieno[2,3-d]pyrimidine scaffold exert their biological effects by intervening in several fundamental cellular processes critical for cell growth, proliferation, and survival.

The eukaryotic initiation factor 4E (eIF4E) is a critical protein in the initiation of mRNA translation, a process fundamental to protein synthesis. nih.gov Its activity is a convergence point for major signaling pathways like PI3K/AKT/mTOR and RAS/MEK, which are frequently overactive in human cancers. plos.orgnih.gov The regulation of eIF4E is largely controlled by its interaction with 4E-binding proteins (4E-BPs). When 4E-BPs are phosphorylated, they release eIF4E, allowing it to form the eIF4F complex and initiate the translation of mRNAs that encode proteins involved in cell proliferation, survival, and angiogenesis. nih.govatlantis-press.com

Certain thienopyrimidine derivatives have been identified as potent inhibitors of kinases within these upstream pathways, thereby indirectly modulating eIF4E activity. For instance, some derivatives function as inhibitors of the phosphoinositide 3-kinase (PI3K)/AKT pathway. umich.edu A notable example is the 5,6,7,8-tetrahydrobenzo atlantis-press.comresearchgate.netthieno[2,3-d]pyrimidin-4(3H)-one derivative, T126, which has been identified as an inhibitor of AKT1. uniroma1.it In preclinical studies using acute myeloid leukemia (AML) cell lines (OCI-AML3, IMS-M2, and OCI-AML2), treatment with T126 led to a reduction in the phosphorylation of downstream targets of AKT1, including mTOR and 4E-BP1. uniroma1.it By preventing the hyperphosphorylation of 4E-BP1, such inhibitors keep it bound to eIF4E, thus suppressing the translation of oncogenic proteins and inhibiting cell growth. uniroma1.itatlantis-press.com This mechanism highlights eIF4E as a key downstream effector of the anticancer activity of specific thienopyrimidine-based AKT inhibitors. uniroma1.itplos.org

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells; its evasion is a hallmark of cancer. nih.gov A primary mechanism of action for many thienopyrimidine derivatives is the induction of apoptosis in cancer cells.

These compounds trigger apoptosis through various intrinsic and extrinsic pathways. For example, the derivative identified as compound 15 was shown to activate caspase-3, a key executioner enzyme in the apoptotic cascade, in A549 lung cancer cells. researchgate.net This activation is often regulated by the Bcl-2 family of proteins, and compound 15 was found to modulate the critical ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. researchgate.net Similarly, another derivative, compound 3d, induces apoptosis in cancer cells through the intrinsic pathway, which involves mitochondrial depolarization and the activation of caspase-9. nih.gov Further evidence shows that certain derivatives cause apoptosis by activating the DNA repair enzyme poly (ADP-ribose) polymerase (PARP) and the general caspase signaling cascade. youtube.com

In contrast, some novel thienopyrimidine-hydrazinyl compounds, TPH104c and TPH104m, have been found to induce a non-apoptotic form of cell death in triple-negative breast cancer (TNBC) cells. researchgate.net This alternative cell death pathway is characterized by cellular expansion and rupture without the typical features of apoptosis, suggesting these derivatives could be effective against cancers that have developed resistance to apoptosis-inducing chemotherapies. researchgate.net

The cell cycle is a tightly regulated series of events that leads to cell division and replication. Disruption of this cycle can halt the proliferation of cancer cells. Many thienopyrimidine derivatives have demonstrated the ability to modulate cell cycle progression, frequently causing arrest at specific checkpoints.

A common finding is the induction of cell cycle arrest at the G2/M phase, the transition point between the second growth phase and mitosis. Several distinct thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine (B1254671) derivatives have been shown to cause G2/M arrest in a variety of cancer cell lines, including ovarian (SKOV3), colon (HT-29), gastric (SGC7901), and liver (HepG2) cancer cells. youtube.com For instance, compound 5f, a 6,7,8,9-tetrahydro-5H-cyclohepta atlantis-press.comresearchgate.netthieno[2,3-d]pyrimidine derivative, was observed to cause a significant accumulation of cells in the G2/M phase. Similarly, compound 3d, a triazolopyrimidine derivative, also blocks treated cells in the G2/M phase of the cell cycle. nih.gov

Interestingly, the specific phase of arrest can be cell-line dependent. In a study of 2-alkyl-4-amino-thieno[2,3-d]pyrimidines, the compounds induced G2 arrest in MDA-MB-231 breast cancer cells, while causing arrest in the G1 phase in estrogen-receptor-positive MCF-7 cells. This ability to halt cell division is a key component of their antiproliferative effects.

Microtubules are dynamic protein filaments essential for cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. A growing body of research has identified thienopyrimidine derivatives as potent tubulin polymerization inhibitors.

These compounds often act as colchicine-binding site inhibitors (CBSIs), binding to β-tubulin and preventing its polymerization into microtubules. nih.gov This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis. For example, a series of thieno[3,2-d]pyrimidines, including compounds 13 and 25d, were shown to potently inhibit tubulin polymerization at low concentrations. X-ray crystallography has confirmed the binding of derivatives like 4a and 13 to the colchicine (B1669291) site on tubulin. Another potent inhibitor, the triazolopyrimidine derivative 3d, demonstrated a strong inhibition of tubulin polymerization with an IC50 value of 0.45 µM and was found to block colchicine's binding to tubulin by 72%. nih.gov These findings establish the thienopyrimidine scaffold as a promising foundation for the development of novel microtubule-targeting anticancer agents.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The modulation of the cellular pathways described above culminates in potent antiproliferative and cytotoxic activity against a wide array of human cancer cell lines. umich.edu Derivatives of this compound have been extensively evaluated in vitro, demonstrating significant efficacy, often with selectivity for cancer cells over normal cells.

For instance, the derivative known as 6j was highly effective against colon (HCT116, HCT15), brain (LN-229, GBM-10), and ovarian (A2780, OV2008) cancer cell lines, with IC50 values in the sub-micromolar range (0.6-1.2 µM). nih.govplos.org In contrast, its IC50 value against a normal Chinese Hamster Ovary (CHO) cell line was significantly higher at 14 µM, indicating a degree of selectivity. nih.govplos.org Similarly, novel thienopyrimidine compounds 9a and 9b showed potent cytotoxicity against colon (HT-29), liver (HepG-2), and breast (MCF-7) cancer cell lines, with compound 9b being particularly effective against HT-29 with an IC50 of 0.85 µM. atlantis-press.com

The antiproliferative activity of these compounds has been documented across numerous cancer types, including lung, prostate, and leukemia. researchgate.net Some derivatives have shown cytotoxicity comparable or superior to established chemotherapy drugs like doxorubicin.

Below is an interactive table summarizing the cytotoxic activity of selected thienopyrimidine derivatives against various cancer cell lines.

CompoundCancer Cell LineCancer TypeActivity (IC50)Reference
Compound 6j HCT116, HCT15Colon Cancer0.6 - 1.2 µM plos.org, nih.gov
LN-229, GBM-10Brain Cancer0.6 - 1.2 µM plos.org, nih.gov
A2780, OV2008Ovarian Cancer0.6 - 1.2 µM plos.org, nih.gov
Compound 9a HepG-2Liver Cancer6.62 µM atlantis-press.com
MCF-7Breast Cancer7.2 µM atlantis-press.com
HT-29Colon Cancer1.21 µM atlantis-press.com
Compound 9b HT-29Colon Cancer0.85 µM atlantis-press.com
Compound 5f MCF-7Breast Cancer1.73-fold more potent than Erlotinib
Compound 15 A549Non-Small Cell Lung Cancer0.94 µM researchgate.net
Compound 3d HeLaCervical Cancer30 - 43 nM nih.gov
A549Non-Small Cell Lung Cancer30 - 43 nM nih.gov
HT-29Colon Cancer30 - 43 nM nih.gov
Compound 5b PC-3Prostate Cancer1.5-fold more potent than Doxorubicin
HCT-116Colon Cancer3-fold more potent than Doxorubicin
Compound 2 MCF-7Breast Cancer4.3 µg/mL umich.edu
Compound 3 MCF-7Breast CancerIC50 13.42 µg/mL
TPH104c/m TNBC cell linesTriple-Negative Breast Cancer15- to 30-fold more selective vs normal cells researchgate.net

Antimicrobial Activities

In addition to their anticancer properties, thienopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities. uniroma1.it Their structural similarity to purines allows them to potentially interfere with essential metabolic pathways in microorganisms. uniroma1.it

Studies have revealed that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.gov A series of thieno[2,3-d]pyrimidinediones showed potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L. These compounds displayed low toxicity against mammalian cells, suggesting a favorable selectivity profile.

Other research has focused on creating hybrid molecules, such as thienopyrimidine-sulfonamide conjugates, to enhance antimicrobial potency. nih.gov One such hybrid, compound 12ii, showed notable antibacterial activity against S. aureus and Escherichia coli. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of key bacterial enzymes like DNA gyrase. Various derivatives have also been screened for activity against fungal species like Candida albicans and plant pathogens such as Alternaria alternata and Fusarium equiseti. nih.gov

Below is an interactive table summarizing the antimicrobial activity of selected thienopyrimidine derivatives.

Compound/SeriesTarget Microorganism(s)TypeActivity (MIC/Result)Reference
Compound 2 MRSA, VRSA, VISA, VRE, S. pneumoniaeGram-positive Bacteria2 - 16 mg/L
Gram-negative bacteriaGram-negative Bacteria16 - >32 mg/L
Compound 12ii Staphylococcus aureus, Escherichia coliGram-positive/negative BacteriaEnhanced antibacterial activity nih.gov
Compound 8iii Candida speciesFungiBest antifungal activity in its series nih.gov
Compound 5 Various bacteria and fungiBacteria/FungiDisplayed best antimicrobial activity in its series
Thieno[3,2-e]imidazo[1,2-c]pyrimidines Alternaria alternata, Fusarium equisetiFungiPronounced antimicrobial activity

Antibacterial Spectrum

Thieno[2,3-d]pyrimidine derivatives have been investigated for their efficacy against a range of bacterial pathogens. Several synthesized thieno[2,3-d]pyrimidinediones were tested for antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Two of these compounds showed potent activity, with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L, against multi-drug resistant Gram-positive organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, only one of these demonstrated moderate activity (MIC 16–32 mg/L) against Gram-negative strains. nih.gov

In another study, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides exhibited good activity against S. aureus and Bacillus subtilis. pensoft.net The antimicrobial properties of several S-alkyl benzimidazole-thienopyrimidines were also evaluated, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones were also investigated for their antibacterial activities. nih.gov

Compound ClassBacterial Strain(s)Activity/MICReference(s)
Thieno[2,3-d]pyrimidinedionesGram-positive (MRSA, VISA, VRSA, VRE)Potent (2–16 mg/L) nih.gov
Thieno[2,3-d]pyrimidinedionesGram-negativeModerate (16–32 mg/L) nih.gov
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidesStaphylococcus aureus, Bacillus subtilisGood pensoft.net
S-alkyl benzimidazole-thienopyrimidinesGram-positive and Gram-negative bacteriaActive mdpi.com
2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d] pyrimidin-4(3H)-onesVarious bacteriaInvestigated nih.gov
N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridinesSarcina lutea (Gram-positive)Active unimi.it
N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridinesEscherichia coli (Gram-negative)Inactive unimi.it

Antifungal Spectrum

The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been a subject of investigation. Certain synthesized compounds within this class have been screened for their activity against fungal pathogens. For instance, some S-alkyl benzimidazole-thienopyrimidines have demonstrated activity against the fungal strain Candida albicans. mdpi.com The broad biological profile of thienopyrimidines often includes antifungal properties, making them a versatile scaffold for antimicrobial drug discovery. jocpr.com

Antiviral Activities

Several studies have explored the antiviral properties of thieno[2,3-d]pyrimidine derivatives. tandfonline.comnih.govtandfonline.com In one study, a series of cyclic and acyclic nucleosides of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against Herpes Simplex Virus type-1 (HSV-1) and Hepatitis-A virus (HAV). tandfonline.comnih.govtandfonline.com One particular compound demonstrated the highest activity against HSV-1 among the tested compounds, with its antiviral effect increasing with concentration. tandfonline.comtandfonline.com However, none of the four tested compounds showed any activity against HAV. tandfonline.comnih.govtandfonline.com The general biological importance of thienopyrimidines extends to their potential as antiviral agents, as noted in various research reports. nih.govmdpi.commdpi.comjocpr.comcapes.gov.brscite.ai

CompoundVirusActivityReference(s)
Thieno[2,3-d]pyrimidine nucleoside (Compound 15)Herpes Simplex Virus-1 (HSV-1)Highest effect among tested compounds, activity increased from 34.20% to 70.30% tandfonline.comtandfonline.com
Thieno[2,3-d]pyrimidine nucleosides (Compounds 9, 10, 15, 16)Hepatitis-A Virus (HAV)No activity tandfonline.comnih.govtandfonline.com

Inhibition of Microbial Enzymes (e.g., tRNA (Guanine37-N1)-methyltransferase (TrmD))

A significant mechanism of action for the antibacterial activity of some thieno[2,3-d]pyrimidine derivatives is the inhibition of essential bacterial enzymes. ntu.edu.sgacs.orgnih.gov One such target is the tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for the survival of many bacterial pathogens. ntu.edu.sgacs.orgnih.gov Researchers have synthesized a series of thienopyrimidinone derivatives that exhibit nanomolar potency against TrmD in vitro. ntu.edu.sgacs.orgnih.gov

These inhibitors were found to trigger a novel conformational change in the active site of TrmD from Pseudomonas aeruginosa, involving a "tyrosine-flipping" mechanism. ntu.edu.sgacs.orgnih.gov This structural rearrangement makes the enzyme's active site inaccessible to its cofactor, S-adenosyl-l-methionine (SAM), and likely the tRNA substrate as well. ntu.edu.sgacs.orgnih.gov Structure-activity relationship studies have provided insights into the potency of these thienopyrimidinones as TrmD inhibitors, with several derivatives showing activity against Gram-positive and mycobacterial pathogens. ntu.edu.sgacs.orgnih.gov The discovery of these selective TrmD inhibitors lays the groundwork for developing new antibacterial agents. nih.govelsevierpure.com Molecular docking studies have also been used to predict the binding of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides to the active site of TrmD from P. aeruginosa. pensoft.net

Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives have been widely investigated for their anti-inflammatory potential. mdpi.commdpi.comnih.govjocpr.comscite.airesearchgate.netnih.govnih.gov A study evaluating novel thienopyrimidine derivatives revealed that several compounds exhibited high anti-inflammatory effects, comparable to the standard drug diclofenac (B195802) sodium, in formalin-induced paw edema and turpentine (B1165885) oil-induced granuloma pouch bioassays. eurekaselect.com Another study on derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid also identified compounds with notable anti-inflammatory activity.

Cyclooxygenase (COX) Inhibition

The mechanism underlying the anti-inflammatory effects of some pyrimidine (B1678525) derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov Research has been conducted to discover thieno[2,3-d]pyrimidine-based compounds that can selectively inhibit these enzymes. Molecular modeling studies have been employed to identify substances with a high affinity for the active site of COX-2. For instance, certain pyrimidine derivatives have shown potent COX-2 inhibitory activity. nih.gov Studies on benzo-thieno[3,2-d]pyrimidine derivatives have also evaluated their effects on COX-2 expression. researchgate.net

Analgesic Effects

In addition to their anti-inflammatory properties, several thieno[2,3-d]pyrimidine derivatives have demonstrated significant analgesic activity. scite.airesearchgate.netnih.govnih.gov In one study, various new thienopyrimidine derivatives were evaluated for their analgesic effects using the rat tail withdrawal technique. eurekaselect.com Several of the tested compounds showed pronounced analgesic activity that was equal to or greater than the reference standard. eurekaselect.com

Another research effort focused on 2-methylthio-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, which were investigated for their analgesic properties. nih.gov Some of these compounds exhibited more potent analgesic activity than the reference standard. nih.gov The dual anti-inflammatory and analgesic properties of these compounds make them promising candidates for further development.

Structure Activity Relationship Sar Studies for 5 Methylthieno 2,3 D Pyrimidin 4 Amine Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 5-methylthieno[2,3-d]pyrimidin-4-amine derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic core. Research has particularly focused on modifications at the C2 and C6 positions, leading to significant variations in antiproliferative activity against cancer cell lines.

Modifications at the C2-Position: The introduction of different groups at the C2 position has a profound effect on potency and selectivity. Studies comparing various alkyl and aryl substituents have yielded clear SAR trends. For example, in a series of ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates, the nature of the C2 substituent was directly linked to antiproliferative effects on MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov

A 2-benzyl substituted derivative (Compound 2 in the table below) showed the most potent antiproliferative effect against the MCF-7 cell line. researchgate.netmdpi.com

In contrast, the 2-ethyl substituted derivative (Compound 4 ) exhibited a lower antitumor effect against MDA-MB-231 cells compared to the corresponding ester (Compound 2 ). nih.gov

The introduction of a trifluoromethyl group at C2 has also been explored, with some derivatives showing higher activity than the established EGFR inhibitor Gefitinib. nih.gov

Modifications at the C4- and C6-Positions:

A series of 4-amino-thieno[2,3-d]pyrimidines linked to N,N'-diaryl urea (B33335) moieties were found to be potent inhibitors of VEGF/KDR and PDGF receptors, with the most active derivative having an IC₅₀ of 3 nM. mdpi.com

Novel 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position have been reported as potent inhibitors of the Tie-2 receptor tyrosine kinase, with one of the most active compounds showing an IC₅₀ value of 0.07 μM. mdpi.com

In another study, substituting the 4-amino group with an aniline (B41778) bearing a meta-chloro substituent resulted in the strongest cytotoxic activity against the MDA-MB-231 cell line (IC₅₀ = 27.6 μM), suggesting that electron-withdrawing groups at this position can enhance potency. scielo.brresearchgate.net

The following table summarizes the antiproliferative activity of selected 2-substituted 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate derivatives against two breast cancer cell lines. mdpi.comnih.gov

CompoundC2-SubstituentCell LineIC₅₀ (µM)Selectivity Index (SI)Source
1 -CH₃MCF-70.04510.3 nih.gov
MDA-MB-2310.244.6 nih.gov
2 -CH₂-PhMCF-70.01316.5 researchgate.netmdpi.com
MDA-MB-2310.163.7 researchgate.netmdpi.com
3 -PhMCF-70.0819.3 researchgate.netmdpi.com
MDA-MB-2311.121.4 researchgate.netmdpi.com
4 -CH₂CH₃MCF-70.1112.7 nih.gov
MDA-MB-2310.2415.6 nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape and flexibility of this compound derivatives are crucial determinants of their interaction with biological targets. Conformational analysis, often performed using computational methods like Density Functional Theory (DFT), provides insights into the preferred spatial arrangement of these molecules. mdpi.com

A key finding from these analyses is the difference in conformation based on the substituent at the C2-position. mdpi.com

2-Aryl Derivatives: When the C2 substituent is an aryl group (such as phenyl or pyridyl), the ring tends to lie in the same plane as the thieno[2,3-d]pyrimidine (B153573) core. This results in a more rigid, planar molecular structure. mdpi.com

2-Benzyl Derivatives: In contrast, when a benzyl (B1604629) group is present at the C2 position, the benzyl fragment is oriented almost perpendicularly to the plane of the thieno[2,3-d]pyrimidine system. mdpi.com This non-planar conformation imparts greater molecular flexibility, which may allow for more efficient and dynamic interactions with receptor binding sites. mdpi.com

These structural insights suggest that while both benzyl- and aryl-substituted derivatives interact via their 4-amino tautomeric forms, the increased flexibility of the benzyl derivatives could provide an advantage in establishing effective contacts with target receptors. mdpi.com This conformational freedom is a critical factor in designing compounds with optimized biological activity. ekb.eg

Computational Chemistry and Molecular Modeling of 5 Methylthieno 2,3 D Pyrimidin 4 Amine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for understanding the potential biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives by simulating their interaction with the active sites of various protein targets.

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes implicated in disease. For instance, a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were docked into the active site of tRNA (Guanine37-N¹)-methyltransferase (TrmD) from P. aeruginosa to predict their antibacterial mechanism. pensoft.net Although the docking scores were favorable, conformational analysis suggested that the ligands might only achieve partial inhibition of the enzyme. pensoft.net

In the context of cancer research, thieno[2,3-d]pyrimidine derivatives have been designed and evaluated as Epidermal Growth Factor Receptor (EGFR) inhibitors. researchgate.netsemanticscholar.org Molecular docking simulations against both wild-type EGFR (EGFR-WT) and its mutated form (EGFR-T790M) confirmed the correct binding modes for these compounds. researchgate.netsemanticscholar.org Further confirmation of the precise and stable binding of these derivatives within the EGFR active site was obtained through molecular dynamics (MD) simulations. researchgate.netsemanticscholar.org These studies often utilize the known binding modes of established drugs like erlotinib (B232) to validate the docking poses. researchgate.net The core thieno[2,3-d]pyrimidine nucleus is designed to occupy the adenine-binding pocket of EGFR, a strategy that has proven effective for other heterocyclic systems like quinazolines. semanticscholar.orgscielo.br

The following table summarizes representative docking studies of thieno[2,3-d]pyrimidine derivatives against different protein targets.

Compound ClassProtein TargetKey Findings
N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamidestRNA (Guanine37-N¹)-methyltransferase (TrmD) pensoft.netGood scoring functions but conformational analysis suggested only partial inhibition of the enzyme. pensoft.net
Thieno[2,3-d]pyrimidine derivativesEpidermal Growth Factor Receptor (EGFR-WT, EGFR-T790M) researchgate.netsemanticscholar.orgConfirmed correct binding modes in the ATP active cavity, with stability confirmed by MD simulations. researchgate.netsemanticscholar.org
Pyrimidine (B1678525) derivativesHuman Cyclin-Dependent Kinase 2 (CDK2) nih.govIdentified compounds with favorable binding energies, suggesting potential for CDK2 inhibition. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory for structural parameters)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. These methods provide accurate predictions of structural parameters such as bond lengths, bond angles, and conformational stability.

For novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, DFT has been used to optimize the geometry of the most stable conformers, which were initially identified through energy analysis. researchgate.netnih.govmdpi.com This optimization is a critical step before performing molecular docking simulations to ensure that the ligand's three-dimensional structure is energetically favorable. researchgate.netnih.gov The calculations can reveal subtle changes in bond lengths and angles upon substitution at different positions on the thienopyrimidine core. researchgate.net For example, studies have analyzed the bond-length alterations in 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates when comparing different substituents at the 2-position. researchgate.net

These computational studies are foundational for building reliable structure-activity relationships (SAR), as they provide a precise understanding of the molecule's ground-state geometry and electronic properties, which in turn govern its interactions with biological macromolecules. mdpi.com

Prediction of Ligand Efficiency and Ligand Lipophilicity Efficiency

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess drug-like physicochemical properties. Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are two key metrics used to assess the quality of a compound.

Ligand Efficiency (LE) measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target.

Ligand Lipophilicity Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.orgsciforschenonline.org It is calculated as pIC50 (or pEC50) minus logP. wikipedia.org High LLE values (a suggested range is 5-7) are desirable, as they indicate that potency is not solely achieved by increasing lipophilicity, which can lead to poor absorption, low solubility, high metabolic turnover, and off-target toxicity. wikipedia.orgsciforschenonline.orgresearchgate.net

For derivatives of 4-amino-5-methyl-thieno[2,3-d]pyrimidine, these metrics have been calculated to evaluate their drug-likeness. researchgate.netnih.gov Studies have determined the LE and LLE for series of these compounds, helping to identify which derivatives have the most promising balance of potency and physicochemical properties for further development. researchgate.netnih.gov For example, in a study of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, these calculations helped to single out a lead compound from the tested series. nih.gov The goal is to optimize potency while maintaining a favorable LLE, ensuring that the increase in a compound's activity is greater than the concurrent increase in its lipophilicity. sciforschenonline.org

The table below shows calculated lipophilicity data for a set of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which is a key component in determining LLE.

CompoundiLOGPXLOGP3WLOGPMLOGPSilicos-ITConsensus logP
Ethyl 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate (2)2.191.831.761.482.501.95
Ethyl 4-Amino-2-(2-Chloroethyl)-5-Methylthieno[2,3-d] Pyrimidine-6-Carboxylate (3)2.371.951.871.542.652.08
Ethyl 4-Amino-2-ethyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (4)2.462.132.111.742.842.26
Ethyl 4-Amino-2-(2-hydroxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (5)1.851.251.261.071.951.48
Data sourced from supplementary materials of a study on 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines. nih.gov

Tautomerism Studies

Tautomers are isomers of organic compounds that readily interconvert, most commonly by the migration of a proton. The study of tautomerism is critical because different tautomers of a molecule can exhibit distinct chemical and biological properties. For heteroaromatic compounds like 5-Methylthieno[2,3-d]pyrimidin-4-amine, the potential for amino-imino tautomerism exists.

It is well-established, both through experimental data and computational studies, that most aminoheteroaromatic compounds exist predominantly in the amino form rather than the imino form in aqueous solutions or in their crystalline state. researchgate.net This holds true for 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. researchgate.netresearchgate.net Spectroscopic evidence, such as the presence of two distinct absorption bands in the IR spectra around 3400-3500 cm⁻¹ and 3390-3250 cm⁻¹, supports the existence of the amino tautomer. researchgate.net Quantum mechanical calculations can further be used to compare the relative energies of the different tautomeric forms, confirming the stability of the amino form over the imino form. researchgate.net The dynamic nature of tautomerism can have significant implications for a molecule's reactivity and its ability to interact with biological targets. researchgate.net

Future Research Directions and Therapeutic Prospects

Optimization Strategies for Enhanced Efficacy and Selectivity of 5-Methylthieno[2,3-d]pyrimidin-4-amine Analogs

The core objective of medicinal chemistry is to refine a lead compound to maximize its therapeutic effect while minimizing off-target interactions. For analogs of this compound, optimization strategies are centered on systematic structural modifications to improve their structure-activity relationship (SAR).

Research has demonstrated that substitutions at various positions on the thieno[2,3-d]pyrimidine (B153573) nucleus can profoundly influence biological activity. For instance, studies on a series of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates revealed that modifying the substituent at the 2-position leads to significant variations in antiproliferative activity against breast cancer cell lines. nih.govnih.gov One study found that a derivative with an aryl group at the second position exhibited a potent antiproliferative effect against the MCF-7 breast cancer cell line, with an IC50 value of 4.3 µg/mL. nih.gov Another investigation into 2-alkyl-substituted analogs showed that a compound with a 2-chloroethyl group was most effective against MDA-MB-231 cells, while a different derivative was more potent against MCF-7 cells. nih.gov

These findings underscore that even minor changes to the scaffold can alter the molecule's interaction with its biological target. The goal is to achieve higher potency, often measured by a lower IC50 value, and greater selectivity. Selectivity is crucial for avoiding side effects that can arise from inhibiting unintended targets. The Selective Index (SI), which compares the cytotoxicity of a compound on cancer cells versus normal cells, is a key metric. For example, one analog demonstrated a high selectivity index of 19.3 for MCF-7 cells, indicating it is significantly more toxic to cancer cells than to normal cells, a highly desirable characteristic for a drug candidate. nih.gov

Future optimization will continue to explore substitutions around the core, using computational modeling and high-throughput screening to predict and test new designs. The insights gained from these SAR studies are vital for designing next-generation inhibitors with superior efficacy and a cleaner selectivity profile. researchgate.netmdpi.com

Table 1: Antiproliferative Activity of Selected 4-amino-5-methyl-thieno[2,3-d]pyrimidine Analogs

Compound AnalogCell LineIC50 (µM)Selectivity Index (SI)Reference
2-Aryl-substituted carboxylateMCF-70.01319.3 nih.gov
2-Aryl-substituted carboxylateMDA-MB-231Not specified3.7 nih.gov
2-(2-ethoxy-2-oxoethyl)-carboxylateMDA-MB-2310.16>33.5 nih.gov
2-Ethyl-substituted carboxylateMCF-70.11>9.1 nih.gov

IC50: The concentration of a drug that is required for 50% inhibition in vitro. SI: Ratio between IC50 values of normal cells and the corresponding tumor cell line.

Exploration of Novel Molecular Targets for Thienopyrimidine Derivatives

While much of the focus for thienopyrimidines has been on well-established cancer targets like PI3K and EGFR, the versatility of the scaffold allows it to interact with a much broader range of biological molecules. researchgate.netnih.govnih.gov A significant future direction is the exploration of novel molecular targets to expand the therapeutic applications of this chemical class beyond oncology.

Recent research has uncovered the potential of thienopyrimidine derivatives to act on a diverse array of targets:

VEGFR-2: Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels) which is critical for tumor growth. nih.gov One derivative showed inhibitory activity 1.2 times that of the established drug Sorafenib. researchgate.net

Topoisomerase II: A study designed and synthesized hexahydrobenzo nih.govrsc.orgthieno[2,3-d]pyrimidine derivatives and found them to be inhibitors of Topoisomerase II, an enzyme essential for managing DNA topology during cell replication. researchgate.net One compound in this class displayed a higher inhibitory activity than the reference drug etoposide. researchgate.net

Bacterial Enzymes: Moving completely outside of human cell targets, thienopyrimidines have been developed as inhibitors of the respiratory complex I in Helicobacter pylori. nih.gov This validates the NuoB-NuoD interface in the bacterium as a druggable target and opens the door for developing narrow-spectrum antibiotics. nih.gov

Inflammatory Kinases: The thienopyrimidine scaffold has been successfully used to develop potent and selective inhibitors of RIPK2, a kinase involved in inflammatory diseases. nih.gov This demonstrates the potential of these compounds in treating conditions like acute liver injury. nih.gov

Epigenetic Targets: Derivatives of the isomeric thieno[3,2-d]pyrimidine (B1254671) have been synthesized as inhibitors of EZH2, an epigenetic enzyme that is a component of the polycomb repressive complex 2 and is often dysregulated in lymphoma and other cancers. rsc.org

This expansion into new target spaces, from bacterial enzymes to inflammatory and epigenetic regulators, highlights the immense therapeutic potential of the thienopyrimidine core structure. Future research will likely involve screening existing compound libraries against new targets and designing novel derivatives specifically for non-cancer indications.

Advanced Preclinical Development Considerations and Opportunities for this compound Derivatives

Identifying a potent and selective molecule is only the first step. For any derivative of this compound to become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Advanced preclinical development focuses on evaluating and optimizing these pharmacokinetic parameters.

Key considerations include:

Metabolic Stability: A drug must remain intact long enough in the body to reach its target. Studies on thienopyrimidine analogs assess their stability in liver microsomes, which contain the enzymes responsible for drug metabolism. For example, one lead compound against H. pylori showed good microsomal stability with a half-life of 3.8 hours. nih.gov Fluorination of the scaffold is a common strategy employed to increase metabolic stability. nih.gov

Permeability and Solubility: For oral administration, a compound must be absorbed from the gastrointestinal tract, which requires a balance of solubility in aqueous fluids and permeability across cell membranes. nih.gov Cell-based assays, such as those using Caco-2 cells, are used to predict intestinal absorption. While some thienopyrimidine analogs show good permeability, low aqueous solubility can be a significant hurdle. nih.gov

Bioavailability: This parameter measures the fraction of an administered dose that reaches systemic circulation. A thieno[3,2-d]pyrimidine derivative developed as a RIPK2 inhibitor demonstrated a favorable oral bioavailability of 46.6% in preclinical models. nih.gov

Off-Target Liabilities: Preclinical screening also aims to identify potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions. Computational and in vitro screening showed that a series of thieno[2,3-d]pyrimidines had a non-inhibitory effect against CYP2D6. nih.gov

The opportunity in this phase lies in the rational design of molecules that balance high potency with drug-like properties. Often, structural features that enhance potency can negatively impact ADME profiles. For example, the inclusion of certain amine or amide groups can increase potency but may lead to low permeability. nih.gov The challenge and opportunity for medicinal chemists are to navigate this trade-off, creating compounds that are not only effective at the molecular level but are also stable, absorbable, and safe for progression into clinical trials.

Table 2: Representative Preclinical ADME Parameters for a Thienopyrimidine Analog

ParameterResultImplicationReference
Microsomal Stability (t1/2)3.8 hrGood stability, suggesting a reasonable duration of action. nih.gov
Permeability (Ave Pe)239.5 x 10⁻⁶ cm/sHigh permeability, indicating good potential for absorption. nih.gov
Aqueous Solubility1 µMLow solubility, a potential challenge for formulation. nih.gov
Human Plasma Protein Binding99%High binding, which may limit the free fraction of the drug. nih.gov
Oral Bioavailability46.6%Favorable bioavailability for an oral drug candidate. nih.gov

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-Methylthieno[2,3-d]pyrimidin-4-amine and its derivatives?

Answer:
The compound is synthesized via a modified Gewald reaction involving three key steps:

Knoevenagel condensation of 2-aminothiophene-3-carbonitrile derivatives with aryl aldehydes to form 2-(1-arylvinyl)malononitrile intermediates.

Cyclization with formamidine acetate in DMF at 110°C for 12 hours to form the pyrimidine ring.

Purification via solvent extraction (e.g., CHCl3) and recrystallization (e.g., ether) to isolate the product. Key parameters include stoichiometric excess of formamidine acetate (7:1 molar ratio) and solvent polarity adjustments to optimize yields (up to 94%) .

Advanced: How can reaction conditions be systematically optimized to mitigate byproduct formation during cyclization?

Answer:

  • Temperature control : Maintain 110°C to balance reaction rate and selectivity. Lower temperatures slow cyclization, while higher temperatures promote decomposition.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack during cyclization. THF is less effective due to poor solvation of intermediates.
  • Additive use : Catalytic NaHCO3 stabilizes intermediates by deprotonation, reducing side reactions.
  • In-line monitoring : Use TLC or HPLC to track intermediate consumption (e.g., disappearance of 2-aminothiophene precursors at Rf = 0.5 in hexane/ethyl acetate) .

Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Key signals include NH2 protons (δ 6.8–7.2 ppm, broad singlet) and aromatic carbons (δ 120–160 ppm). The methyl group at position 5 appears as a singlet (δ 2.5 ppm for ¹H; δ 20–25 ppm for ¹³C).
  • IR spectroscopy : NH2 stretches (3350–3450 cm⁻¹) and C=N vibrations (1650–1680 cm⁻¹) confirm core functional groups.
  • Melting point analysis : Sharp melting ranges (e.g., 152–154°C for 5-phenyl derivatives) indicate purity .

Advanced: How should researchers resolve discrepancies between experimental and theoretical NMR data for substituted analogs?

Answer:

  • 2D NMR techniques : Use HSQC to correlate proton-carbon environments and HMBC to identify long-range couplings (e.g., NH2 to C4 of the pyrimidine ring).
  • Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (GIAO method, B3LYP/6-311+G(d,p) basis set). Discrepancies >1 ppm suggest tautomerism or solvent effects.
  • Dynamic NMR : Probe temperature-dependent line broadening to detect conformational exchange (e.g., NH2 rotation barriers) .

Basic: What are the primary biological targets and therapeutic implications of this compound?

Answer:

  • Kinase inhibition : Targets include anaplastic lymphoma kinase (ALK) and phosphodiesterases (PDEs), with IC50 values in the nanomolar range.
  • Anticancer activity : Derivatives inhibit angiogenesis and tumor growth in EGFR-driven models (e.g., NSCLC).
  • Mechanistic insight : Competitive ATP-binding site inhibition confirmed via X-ray crystallography (PDB: ZQY) .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing kinase selectivity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., 4-Cl, 4-CF3) at position 5 to enhance hydrophobic interactions with kinase pockets.
  • Scaffold hopping : Replace the thiophene ring with pyrrolo[2,3-d]pyrimidine to improve solubility (logP reduction by 0.5–1.0 units).
  • Enzymatic assays : Use time-resolved fluorescence (TR-FRET) to measure inhibition constants (Ki) against kinase panels (e.g., JAK1 vs JAK2 selectivity ratios >10-fold) .

Basic: What are the critical considerations for stability testing of this compound in biological assays?

Answer:

  • Storage conditions : Store at -80°C in DMSO (≤10 mM) to prevent hydrolysis. Avoid repeated freeze-thaw cycles.
  • Plasma stability : Incubate with human plasma (37°C, 1 hour) and quantify degradation via LC-MS. Acceptable thresholds: <20% degradation.
  • Light sensitivity : Protect from UV exposure to prevent photolytic cleavage of the thiophene ring .

Advanced: How to address conflicting bioactivity data between in vitro and in vivo models for this compound?

Answer:

  • Pharmacokinetic profiling : Measure oral bioavailability (%F) and half-life (t1/2) in rodents. Low %F (<20%) suggests poor absorption or first-pass metabolism.
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., N-oxidation at the pyrimidine ring).
  • Dose optimization : Adjust dosing regimens (e.g., BID vs QD) to maintain therapeutic plasma levels (Cmin > IC90) .

Basic: What computational tools are recommended for predicting the physicochemical properties of novel derivatives?

Answer:

  • LogP calculation : Use MarvinSketch or ACD/Labs with atom-based contributions.
  • pKa estimation : Employ ChemAxon or SPARC for predicting basicity of NH2 groups (pKa ~3.5–4.5).
  • Solubility prediction : Apply QSPR models (e.g., General Solubility Equation) with melting point and logP inputs .

Advanced: How to validate target engagement in cellular models using this compound?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm >2°C indicates binding).
  • Western blotting : Quantify phosphorylation downstream of kinase targets (e.g., STAT3 for JAK1 inhibition).
  • CRISPR knockout : Confirm phenotype rescue in target-deficient cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.